Iferanserin

Catalog No.
S530429
CAS No.
58754-46-4
M.F
C23H28N2O
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iferanserin

CAS Number

58754-46-4

Product Name

Iferanserin

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1

InChI Key

UXIPFQUBOVWAQW-UEBLJOKOSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

Iferanserin; MSA-100; MSA100; S-MPEC; VEN-309; VEN309; SMPEC.

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3

The exact mass of the compound Iferanserin is 348.2202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Schizophrenia is a complex mental disorder characterized by hallucinations, delusions, and disorganized thinking. The exact cause of schizophrenia is unknown, but it is believed to be مرتبط با (mutabaqit saath) dysfunction in the brain's dopamine and serotonin systems []. Iferanserin primarily acts by antagonizing the 5-HT2A receptor, thereby inhibiting the transmission of serotonin signals. This mechanism is thought to improve psychotic symptoms in patients with schizophrenia [].

Clinical Trials:

Several clinical trials have been conducted to evaluate the efficacy and safety of Iferanserin for schizophrenia. These trials have shown promising results. For instance, a phase II double-blind, placebo-controlled study reported that Iferanserin was effective in reducing positive and negative symptoms of schizophrenia when compared to placebo []. Another phase III study found that Iferanserin was well-tolerated and demonstrated efficacy in improving the overall condition of patients with schizophrenia [].

Iferanserin, also known by its International Nonproprietary Name and developmental code VEN-309, is a selective antagonist of the 5-hydroxytryptamine 2A receptor, commonly referred to as the 5-HT2A receptor. This compound is currently under investigation for its therapeutic potential in treating hemorrhoidal disease through an intra-rectal formulation. As of early 2012, Iferanserin was in phase IIb clinical trials, focusing on its efficacy and safety for patients suffering from this condition .

The chemical structure of Iferanserin is represented by the molecular formula C23H28N2OC_{23}H_{28}N_{2}O, with a molar mass of approximately 348.49 g/mol. Its unique structure allows it to interact specifically with serotonin receptors, which play a critical role in various physiological processes, including mood regulation and gastrointestinal function .

That facilitate its pharmacological activity. The compound's mechanism primarily involves binding to the serotonin receptors, inhibiting their action, and thereby modulating serotonin-mediated pathways. This inhibition can lead to various downstream effects on smooth muscle contraction and neurotransmitter release, particularly in the context of gastrointestinal disorders .

Iferanserin exhibits significant biological activity as a 5-HT2A receptor antagonist. This action is crucial for its potential application in treating hemorrhoids, as it may reduce pain and discomfort associated with this condition by modulating vascular tone and smooth muscle activity in the anal region. Clinical studies have indicated that Iferanserin can provide symptomatic relief for patients suffering from hemorrhoidal disease with minimal adverse effects reported during trials .

The synthesis of Iferanserin involves several steps typical for complex organic compounds. While specific proprietary methods may be employed by pharmaceutical companies, general synthetic pathways often include:

  • Formation of Key Intermediates: The initial step typically involves the creation of key intermediates that contain the necessary functional groups for subsequent reactions.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure of Iferanserin.
  • Functionalization: Finally, additional functional groups are introduced to enhance receptor selectivity and pharmacokinetic properties.

Iferanserin's primary application is in the treatment of hemorrhoidal disease as an intra-rectal formulation. Its selective action on the 5-HT2A receptor suggests potential applications in other gastrointestinal disorders where serotonin plays a pivotal role. Further research may explore its utility in conditions such as irritable bowel syndrome or other functional gastrointestinal disorders .

Interaction studies have shown that Iferanserin selectively binds to the 5-HT2A receptor without significant off-target effects on other serotonin receptor subtypes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. Additionally, studies have indicated that Iferanserin may interact with various signaling pathways involved in pain perception and vascular regulation, which could broaden its therapeutic scope beyond hemorrhoidal disease .

Iferanserin shares structural and functional similarities with several other compounds that act on serotonin receptors. Below is a comparison highlighting its uniqueness:

Compound NameType of Receptor TargetedPrimary UseUnique Features
Ketanserin5-HT2ATreatment of hypertensionNon-selective antagonist; also affects alpha-adrenergic receptors
Clozapine5-HT2ATreatment-resistant schizophreniaMulti-receptor antagonist with broader CNS effects
Alosetron5-HT3Treatment of diarrhea-predominant IBSSelective antagonist; focuses on gut motility
Ziprasidone5-HT2ASchizophrenia and bipolar disorderAtypical antipsychotic with additional dopamine receptor activity
Tropisetron5-HT3Anti-emetic for chemotherapy-induced nauseaSelective antagonist; primarily used in oncology settings

Iferanserin's specificity for the 5-HT2A receptor and its targeted application for hemorrhoidal disease distinguish it from these similar compounds, which often have broader or different therapeutic indications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

348.220163521 g/mol

Monoisotopic Mass

348.220163521 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NWR3BEB8PA

Other CAS

951155-17-2
58754-46-4

Wikipedia

Iferanserin

Dates

Last modified: 02-18-2024

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